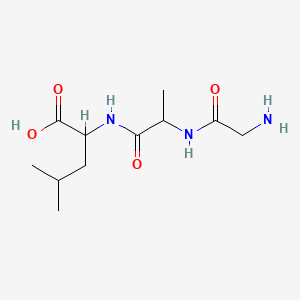

H-Gly-Ala-Leu-OH

Descripción general

Descripción

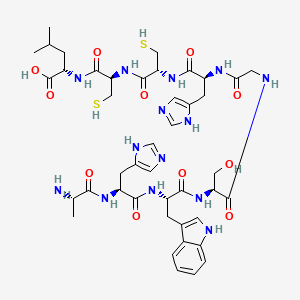

Glycyl-alanyl-leucine is a peptide . It is also known by the synonym Gly-ala-leu .

Synthesis Analysis

While specific synthesis methods for Glycyl-alanyl-leucine were not found, metabolic engineering has been used for efficient production of similar dipeptides. For instance, a metabolically engineered E. coli strain was developed for the production of L-alanyl-L-glutamine by over-expressing L-amino acid α-ligase from Bacillus subtilis .Molecular Structure Analysis

The molecular formula of Glycyl-alanyl-leucine is C11H21N3O4 . Its average mass is 259.302 Da and its monoisotopic mass is 259.153198 Da . The relaxation of backbone carbons CO and Cα in this molecule is not dominated by local fluctuations of the 13C–1H dipolar couplings, but rather by 13C–13C spin diffusion to nearby methyl relaxation sinks .Physical And Chemical Properties Analysis

The physical and chemical properties of Glycyl-alanyl-leucine include a density of 1.2±0.1 g/cm3, boiling point of 566.1±45.0 °C at 760 mmHg, and a flash point of 296.1±28.7 °C .Aplicaciones Científicas De Investigación

Análisis integral de Glicil-alanil-leucina (H-Gly-Ala-Leu-OH)

Glicil-alanil-leucina, un tripéptido compuesto por glicina, alanina y leucina, es una molécula pequeña pero significativa en la investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en diversos campos de estudio.

Estudios de estructura de proteínas: La glicil-alanil-leucina se utiliza en el estudio de las estructuras de proteínas, particularmente para comprender el papel de los residuos de leucina en la conformación de los oligómeros. La investigación ha demostrado que la colocación de la leucina en las posiciones N o C-terminal puede influir significativamente en los procesos de plegamiento y despliegue de las proteínas, lo cual es crucial para el descubrimiento de fármacos y el desarrollo de materiales en nanobiotecnología .

Análisis de la vía metabólica: El compuesto juega un papel en el estudio de las vías metabólicas, especialmente en el contexto de las interacciones de glucosa y aminoácidos. Se ha descubierto que la leucil-tRNA sintetasa 1 (LARS1) puede regular el uso de leucina en función de la disponibilidad de glucosa, influyendo en si la leucina se utiliza para la síntesis de proteínas o la producción de energía .

Modificación e ingeniería de péptidos: La glicil-alanil-leucina es un objetivo para modificaciones posteriores al ensamblaje en péptidos mediante la funcionalización C-H catalizada por metales. Este proceso es fundamental para modificar los péptidos después de su ensamblaje primario para mejorar su eficacia terapéutica, habilitar nuevas funcionalidades o reorientarlos para nuevas tareas .

Síntesis de péptidos: El tripéptido participa en la investigación de la síntesis de péptidos, sirviendo como modelo para comprender la síntesis de péptidos y proteínas más complejos. Este conocimiento se aplica en el diseño de péptidos sintéticos con funciones biológicas específicas .

Autoensamblaje biomolecular: Los estudios han utilizado glicil-alanil-leucina para explorar los sistemas de autoensamblaje de biomoléculas. Comprender las fuerzas que controlan el comportamiento del plegamiento y despliegue de proteínas o la agregación de proteínas mal plegadas tiene implicaciones para el tratamiento de enfermedades y el avance de la nanobiotecnología .

Regulación de nutrientes en las células: La investigación que involucra glicil-alanil-leucina ha contribuido a comprender cómo las células integran información sobre la disponibilidad de nutrientes para sobrevivir bajo tensiones ambientales. Esto es particularmente relevante en las células musculares privadas de glucosa, donde la actividad de las vías anabólicas disminuye y las proteínas se descomponen para suministrar aminoácidos a las vías de oxidación .

Descubrimiento y diseño de fármacos: El papel del tripéptido en la conformación de proteínas y péptidos lo convierte en una molécula valiosa en el descubrimiento de fármacos. Su estudio ayuda en el diseño de fármacos que pueden interactuar con estructuras proteicas específicas, lo que podría conducir a tratamientos para diversas enfermedades .

Aplicaciones biomédicas: En ingeniería biomédica, la glicil-alanil-leucina es un componente clave en el desarrollo de nuevas estrategias para la modificación de péptidos. Estas modificaciones son esenciales para crear péptidos y proteínas que pueden servir como agentes terapéuticos, herramientas de diagnóstico o componentes en dispositivos biomédicos .

Mecanismo De Acción

Target of Action

Peptides like this one often interact with various cellular receptors or enzymes, modulating their activity .

Mode of Action

Generally, peptides can interact with their targets in a variety of ways, such as binding to receptors on the cell surface or interacting with enzymes within the cell . The specific interactions of Glycyl-alanyl-leucine with its targets would need further experimental investigation.

Biochemical Pathways

Peptides can influence a wide range of biochemical pathways depending on their specific targets

Pharmacokinetics

Peptides generally have unique pharmacokinetic profiles that can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific amino acids .

Result of Action

Peptides can have a wide range of effects depending on their specific targets and mode of action

Action Environment

The action, efficacy, and stability of Glycyl-alanyl-leucine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells

Análisis Bioquímico

Biochemical Properties

Glycyl-alanyl-leucine plays a role in biochemical reactions as a substrate for peptidases and proteases. It interacts with enzymes such as aminopeptidases, which sequentially remove amino acids from the N-terminus of peptides . The interaction between glycyl-alanyl-leucine and these enzymes is crucial for its hydrolysis and subsequent utilization in metabolic processes. Additionally, glycyl-alanyl-leucine can influence the activity of transporters involved in peptide uptake, such as the proton-coupled oligopeptide transporter .

Cellular Effects

Glycyl-alanyl-leucine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, glycyl-alanyl-leucine has been shown to impact the proliferation and differentiation of enterocytes, as well as mitochondrial respiration and protein turnover in these cells . These effects are mediated through changes in the expression of specific genes and proteins involved in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of glycyl-alanyl-leucine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glycyl-alanyl-leucine can be hydrolyzed by aminopeptidases, leading to the release of its constituent amino acids . This hydrolysis process is essential for the compound’s utilization in metabolic pathways. Additionally, glycyl-alanyl-leucine can modulate the activity of transporters and receptors, influencing cellular uptake and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-alanyl-leucine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that glycyl-alanyl-leucine is relatively stable and can be used as a substitute for free amino acids in cell culture media . Its effects on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of glycyl-alanyl-leucine vary with different dosages in animal models. At lower doses, glycyl-alanyl-leucine can support normal cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, such as inhibition of cell proliferation and increased protein degradation . These dosage-dependent effects highlight the importance of optimizing the concentration of glycyl-alanyl-leucine for therapeutic and experimental applications.

Metabolic Pathways

Glycyl-alanyl-leucine is involved in metabolic pathways related to amino acid metabolism and protein synthesis. It interacts with enzymes such as aminopeptidases, which hydrolyze the peptide into its constituent amino acids . These amino acids can then be utilized in various metabolic processes, including the tricarboxylic acid (TCA) cycle and the synthesis of other biomolecules .

Transport and Distribution

Glycyl-alanyl-leucine is transported and distributed within cells and tissues through specific transporters and binding proteins. The proton-coupled oligopeptide transporter is one such transporter that facilitates the uptake of glycyl-alanyl-leucine into cells . This transport process is essential for the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of glycyl-alanyl-leucine is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The specific localization of glycyl-alanyl-leucine within subcellular compartments can affect its activity and function, contributing to its overall impact on cellular physiology.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Glycyl-alanyl-leucine can be achieved using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Boc2-OH", "HBTU", "DIPEA", "DMF", "DCM" ], "Reaction": [ "1. Deprotection of Fmoc group of Fmoc-Gly-OH using 20% piperidine in DMF.", "2. Coupling of Fmoc-Gly-OH with Fmoc-Ala-OH using HBTU and DIPEA in DMF.", "3. Deprotection of Fmoc group of Fmoc-Ala-Gly-OH using 20% piperidine in DMF.", "4. Coupling of Fmoc-Ala-Gly-OH with Fmoc-Leu-OH using HBTU and DIPEA in DMF.", "5. Deprotection of Fmoc group of Fmoc-Ala-Gly-Leu-OH using 20% piperidine in DMF.", "6. Coupling of Boc2-OH with Fmoc-Ala-Gly-Leu-OH using HBTU and DIPEA in DCM.", "7. Deprotection of Boc group of Boc-Gly-Ala-Leu-OH using TFA in DCM.", "8. Purification of the final product using HPLC." ] } | |

Número CAS |

22849-49-6 |

Fórmula molecular |

C11H21N3O4 |

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

2-[2-[(2-aminoacetyl)amino]propanoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18) |

Clave InChI |

VSVZIEVNUYDAFR-UHFFFAOYSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)C[NH3+] |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |

Apariencia |

Solid powder |

Otros números CAS |

22849-49-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

GAL |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Glycyl-alanyl-leucine; Gly-ala-leu; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)

![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)